molecular formula C7H12O2 B14360113 2-(Propan-2-yl)but-2-enoic acid CAS No. 94773-28-1

2-(Propan-2-yl)but-2-enoic acid

Cat. No.: B14360113
CAS No.: 94773-28-1
M. Wt: 128.17 g/mol
InChI Key: KPEWEFZCRAOPHV-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)but-2-enoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl group (-COOH) attached to a but-2-enoic acid backbone, with an isopropyl group (propan-2-yl) substituent at the second carbon. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with crotonic acid, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of transition metal catalysts, such as palladium or nickel, can facilitate the coupling of isopropyl halides with but-2-enoic acid derivatives. These methods offer higher yields and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted but-2-enoic acid derivatives.

Scientific Research Applications

2-(Propan-2-yl)but-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl group can form hydrogen bonds with active sites, while the isopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    But-2-enoic acid: Lacks the isopropyl group, resulting in different reactivity and properties.

    2-Methylbut-2-enoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-(Propan-2-yl)pent-2-enoic acid: Similar structure but with an additional carbon in the backbone.

Uniqueness

2-(Propan-2-yl)but-2-enoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

94773-28-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-propan-2-ylbut-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4-5H,1-3H3,(H,8,9)

InChI Key

KPEWEFZCRAOPHV-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(C)C)C(=O)O

Origin of Product

United States

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